molecular formula C23H21F3N4O3 B2578383 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-40-3

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2578383
CAS No.: 1207020-40-3
M. Wt: 458.441
InChI Key: KGGFYDYSRHUYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multi-step organic reactions starting from simple aromatic compounds.

  • One potential route starts with the synthesis of the 1,2,4-oxadiazole ring system, a heterocyclic compound, followed by its functionalization with a trifluoromethyl phenyl group.

  • Concurrently, a quinazoline-2,4-dione core is prepared, which may involve reactions such as cyclization and amidation.

  • The final assembly of the compound requires linking the pentyl group to the quinazoline core and attaching the oxadiazole system through a methyl bridge. Reactions often utilize catalysts, bases, and solvents like DMF (dimethylformamide).

Industrial Production Methods

  • Industrial production involves scaling up these reactions, often in batch or flow reactors.

  • Precise control of temperature, pressure, and reaction time is crucial to maximize yield and purity.

  • Post-synthesis purification steps include crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can involve the transformation of certain functional groups within the molecule, affecting the oxadiazole ring or the quinazoline core.

  • Reduction: : Potential for reduction reactions particularly in the quinazoline dione moiety, leading to variations in oxidation states.

  • Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at positions adjacent to the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.

  • Reduction: : Employing reducing agents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.

  • Substitution: : Using nucleophiles or electrophiles under specific conditions, often in solvents like acetone, dichloromethane, or water.

Major Products

  • Oxidation and reduction can yield oxidized or reduced derivatives of the compound, potentially altering biological activity.

  • Substitution reactions can introduce new functional groups, tailoring the molecule’s properties for specific applications.

Scientific Research Applications

  • Chemistry: : The compound's unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Due to its structural complexity, it can serve as a model for interactions within biological systems, aiding drug discovery and design.

  • Medicine: : Potential for development as a pharmaceutical agent, targeting diseases where modulation of specific pathways is beneficial.

  • Industry: : Useful in materials science, potentially as a precursor or component in the synthesis of advanced materials with desired properties.

Mechanism of Action

  • The mechanism involves interactions with biological molecules, likely targeting specific enzymes or receptors due to the structure of the quinazoline and oxadiazole rings.

  • These interactions can modulate molecular pathways, affecting cellular functions such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Uniqueness

  • The combination of a quinazoline core with an oxadiazole ring system and a trifluoromethyl phenyl group is distinctive, potentially conferring unique biological and chemical properties.

Similar Compounds

  • Quinazoline Derivatives: : Such as 4-anilinoquinazolines, commonly explored in cancer therapy due to their ability to inhibit specific kinases.

  • Oxadiazole Derivatives: : Used in various applications from agrochemicals to pharmaceuticals due to their bioactive potential.

  • Trifluoromethyl Aromatic Compounds: : Often seen in drug molecules for their enhanced metabolic stability and lipophilicity.

Properties

CAS No.

1207020-40-3

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.441

IUPAC Name

3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

KGGFYDYSRHUYFE-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.